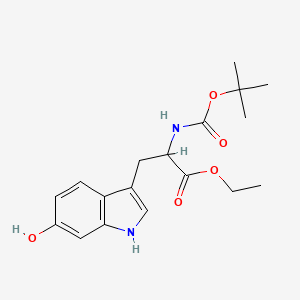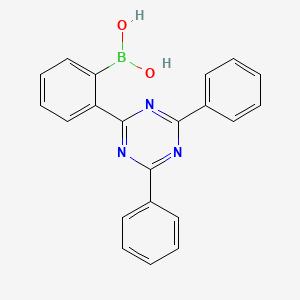
Ethyl 2-(Boc-amino)-3-(6-hydroxy-3-indolyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(Boc-amino)-3-(6-hydroxy-3-indolyl)propanoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The compound features a Boc-protected amino group, a hydroxyindole moiety, and an ethyl ester functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(Boc-amino)-3-(6-hydroxy-3-indolyl)propanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Coupling Reaction: The protected amino acid is then coupled with the indole derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and process intensification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Ethyl 2-(Boc-amino)-3-(6-hydroxy-3-indolyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the indole ring can be oxidized to form a ketone or quinone derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can be deprotected using acids like trifluoroacetic acid (TFA), followed by substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketone or quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino or ester derivatives.
科学研究应用
Ethyl 2-(Boc-amino)-3-(6-hydroxy-3-indolyl)propanoate has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of Ethyl 2-(Boc-amino)-3-(6-hydroxy-3-indolyl)propanoate depends on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and signaling pathways. The Boc-protected amino group can be deprotected to reveal the free amine, which can then interact with biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions.
相似化合物的比较
Similar Compounds
Ethyl 2-(Boc-amino)-3-(5-hydroxy-3-indolyl)propanoate: Similar structure with a hydroxy group at a different position on the indole ring.
Ethyl 2-(Boc-amino)-3-(6-methoxy-3-indolyl)propanoate: Similar structure with a methoxy group instead of a hydroxy group.
Ethyl 2-(Boc-amino)-3-(6-chloro-3-indolyl)propanoate: Similar structure with a chloro group instead of a hydroxy group.
Uniqueness
Ethyl 2-(Boc-amino)-3-(6-hydroxy-3-indolyl)propanoate is unique due to the presence of the hydroxy group on the indole ring, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity and specificity.
属性
分子式 |
C18H24N2O5 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC 名称 |
ethyl 3-(6-hydroxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C18H24N2O5/c1-5-24-16(22)15(20-17(23)25-18(2,3)4)8-11-10-19-14-9-12(21)6-7-13(11)14/h6-7,9-10,15,19,21H,5,8H2,1-4H3,(H,20,23) |
InChI 键 |
UIDMIFKZZIWJKX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CC1=CNC2=C1C=CC(=C2)O)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13704853.png)







![3-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)propanoic acid](/img/structure/B13704886.png)
![Dibenzo[b,d]furan-4,6-diamine](/img/structure/B13704890.png)


